molecular formula C23H38N2O3.ClH B1140745 D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl CAS No. 109760-77-2

D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl

Cat. No. B1140745
M. Wt: 427.025
InChI Key:
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Description

Synthesis Analysis

The synthesis of morpholine derivatives involves multiple strategies, including reactions starting from vicinal amino alcohols, oxiranes, and aziridines. These methods are highly versatile, allowing for the incorporation of different substituents to achieve desired chemical properties and biological activities. The complexity of the synthesis depends on the specific structural features being targeted, such as the incorporation of the phenyl and decanoylamino groups in the target molecule (Palchikov, 2013).

Scientific Research Applications

  • Glucocerebroside Synthetase Inhibition : This compound is an effective inhibitor of glucocerebroside synthetase, impacting liver glucosyltransferase that forms glucosylceramide. The specific isomer, D-threo (1S,2R), was identified as the active form of the inhibitor and acts uncompetitively against UDP-glucose and mixed competition against ceramide (Inokuchi & Radin, 1987).

  • Effect on Cell Growth and Glycosphingolipid Biosynthesis : This compound causes growth inhibition in cultured rabbit skin fibroblasts in a dose-dependent manner. It suppresses major gangliosides like GM3 and GD3 in fibroblasts and affects the biosynthesis of glycosphingolipids (Uemura et al., 1990).

  • Synthesis from Serine : The enantiomerically pure forms of this compound, such as l-threo-PDMP and d-threo-PDMP, have been synthesized from L-serine and D-serine, respectively. These forms have been instrumental in understanding its role as a glycosyltransferase inhibitor (Mitchell et al., 1998).

  • Effect on Cholesterol Homeostasis : D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol affects cellular cholesterol homeostasis by modulating the endosome lipid domains. It inhibits the activation of lysosomal acid lipase and impacts the degradation of low-density lipoprotein (LDL) (Makino et al., 2006).

  • Sphingolipid Biosynthesis and Neurotrophic Effects : L-PDMP exhibits stimulatory effects on glycosphingolipid biosynthesis and has neurotrophic actions, such as promoting cell survival and improving neural functions after ischemia (Kubota et al., 2000).

  • Chemotherapy Sensitization : The combination of D, L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol with other drugs like tetrandrine shows a significant effect on chemosensitization in leukemia, suggesting a potential clinical application (Chen et al., 2011).

  • Impact on Neurite Outgrowth and Ganglioside Biosynthesis : L-threo-PDMP stimulates ganglioside biosynthesis and promotes neurite outgrowth in primary cultured neurons, indicating its potential in neurotrophic applications (Usuki et al., 2002).

  • Antitumor Activity : D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol exhibits antitumor activity, particularly against Shope carcinoma cells, by suppressing cell growth and inducing morphological differentiation (Kyogashima et al., 1996).

Future Directions

PDMP has been studied for its effects on various cell types and diseases. For instance, in A549 cells, the addition of PDMP led to marked autophagy with massive microtubule-associated protein 1 light chain 3B (LC3B)-II protein expression as an indication of autophagy . This suggests potential future directions for the use of PDMP in the study and treatment of diseases.

properties

IUPAC Name

N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNCFCUHRNOSCN-GGAORHGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D,L-erythro-PDMP

Citations

For This Compound
2
Citations
S Alam, A Fedier, RS Kohler, F Jacob - Glycobiology, 2015 - academic.oup.com
Glucosylceramide synthase (GCS) catalyzes the first committed step in the biosynthesis of glucosylceramide (GlcCer)-related glycosphingolipids (GSLs). Although inhibitors of GCS, …
Number of citations: 33 academic.oup.com
S Gao, C Ni, W Huang, H Hao, H Jiang, Q Lv, Y Zheng… - Virulence, 2020 - Taylor & Francis
Bacillus cereus is an opportunistic pathogen that can cause emetic or diarrheal foodborne illness. Previous studies have identified multiple pathogenic B. cereus strains and …
Number of citations: 4 www.tandfonline.com

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